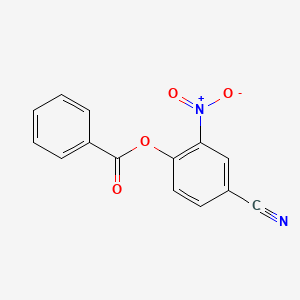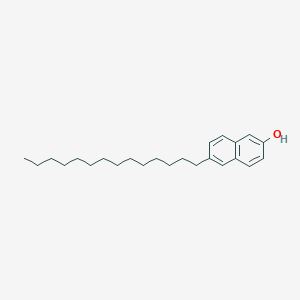
4-Cyano-2-nitrophenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-2-nitrophenyl benzoate is an organic compound that features both cyano and nitro functional groups attached to a phenyl ring, which is further esterified with benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-nitrophenyl benzoate typically involves the esterification of 4-cyano-2-nitrophenol with benzoic acid or its derivatives. One common method is the reaction of 4-cyano-2-nitrophenol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-nitrophenyl benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-cyano-2-nitrophenol and benzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-Cyano-2-aminophenyl benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Cyano-2-nitrophenol and benzoic acid.
Scientific Research Applications
4-Cyano-2-nitrophenyl benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: It may be explored for its potential biological activity and used as a building block in drug development.
Analytical Chemistry: The compound can be used as a reagent or standard in various analytical techniques.
Mechanism of Action
The mechanism of action of 4-Cyano-2-nitrophenyl benzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons, often facilitated by a catalyst. In substitution reactions, the cyano group is replaced by a nucleophile through a nucleophilic attack mechanism.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-2-nitrophenol: Similar structure but lacks the esterified benzoate group.
4-Nitrophenyl benzoate: Similar ester structure but lacks the cyano group.
2-Nitrophenyl benzoate: Similar ester structure but lacks the cyano group and has the nitro group in a different position.
Uniqueness
4-Cyano-2-nitrophenyl benzoate is unique due to the presence of both cyano and nitro groups on the phenyl ring, which can significantly influence its reactivity and potential applications. The combination of these functional groups with the ester linkage to benzoic acid makes it a versatile compound in various chemical transformations and applications.
Properties
CAS No. |
143206-00-2 |
|---|---|
Molecular Formula |
C14H8N2O4 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
(4-cyano-2-nitrophenyl) benzoate |
InChI |
InChI=1S/C14H8N2O4/c15-9-10-6-7-13(12(8-10)16(18)19)20-14(17)11-4-2-1-3-5-11/h1-8H |
InChI Key |
OZOOHJYCNGYBOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]-](/img/structure/B12558577.png)


![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)
![5H-Benzo[d]naphtho[2,3-b]pyran-5-one](/img/structure/B12558615.png)

![Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate](/img/structure/B12558626.png)
![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)

![3-[2-(2-Phenylethenyl)phenyl]propan-1-amine](/img/structure/B12558649.png)
![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)
![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)
